
Leucinostatin B M+H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucinostatin B M+H, also known as this compound, is a useful research compound. Its molecular formula is C61H109N11O13 and its molecular weight is 1204.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiparasitic Activity
Mechanism of Action
Leucinostatin B exhibits significant antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that it has an effective concentration (EC50) in the low nanomolar range, with a selectivity index exceeding 120, indicating minimal toxicity to host cells at therapeutic doses .
In Vivo Studies
A study utilized a mouse model to evaluate the in vivo efficacy of Leucinostatin B against T. cruzi. Mice treated with escalating doses of Leucinostatin B demonstrated reduced parasite growth compared to control groups, suggesting its potential as a therapeutic agent for Chagas disease .
Dose (mg/kg) | Days Post Infection | Parasite Growth Reduction |
---|---|---|
0.25 | 3 | Significant |
0.5 | 4 | Significant |
1.0 | 5-6 | Significant |
Antimalarial Properties
Leucinostatin B has also been studied for its effects on malaria transmission. Research indicates that it disrupts the development of Plasmodium falciparum, reducing oocyst formation in mosquitoes when exposed to low concentrations . This property highlights its potential as a non-conventional approach to malaria control.
Efficacy Against Malaria
- EC50 for Oocyst Formation: 0.7 mg/m²
- Mechanism: Inhibits various stages of P. falciparum development, including gametogenesis and sporogonic development.
Anticancer Applications
Recent studies have identified Leucinostatin B as having selective cytostatic activities against certain breast cancer cell lines, particularly those expressing the luminal androgen receptor subtype . The compound inhibits mTORC1 signaling pathways, which are crucial for cancer cell growth and survival.
Case Study: Breast Cancer Cell Lines
- Cell Lines Tested: MDA-MB-453 and SUM185PE
- Mechanism: Inhibition of mitochondrial respiration and ATP synthase activity.
- Outcome: Selective growth inhibition observed, suggesting potential for further development in cancer therapeutics.
Cell Line | IC50 (nM) | Effect |
---|---|---|
MDA-MB-453 | Not specified | Selective cytostasis |
SUM185PE | Not specified | Selective cytostasis |
Antimicrobial Properties
Leucinostatins exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains . This includes potent effects against Staphylococcus aureus and Candida albicans, making them candidates for further research in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. How can the molecular weight and purity of Leucinostatin B be experimentally confirmed?
- Methodological Answer : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the primary method, where the [M+H]+ ion of Leucinostatin B is detected at m/z 1205. This is validated by comparing wild-type fungal extracts with gene knockout mutants (e.g., ΔlcsA/C/D/E strains lacking leucinostatin production) . Purity is assessed via reverse-phase HPLC coupled with UV or evaporative light scattering detection (ELSD), ensuring a single chromatographic peak under optimized solvent conditions .
Q. What structural features differentiate Leucinostatin B from other leucinostatins (e.g., A or Q)?
- Methodological Answer : Key distinctions arise from the C-terminal modifications. For Leucinostatin B ([M+H]+ = 1205), the absence of a methyl group compared to Leucinostatin A ([M+H]+ = 1219) is confirmed via ¹H/¹³C-NMR. Specific signals, such as the lack of N-methyl protons at δC 51.91 ppm and shifts in C-2/C-3 carbons (δC 63.31 and 60.21), distinguish it from analogs like Leucinostatin Q . COSY, TOCSY, and HMBC correlations further resolve structural ambiguities .
Q. What standard assays are used to evaluate Leucinostatin B’s bioactivity in cellular models?
- Methodological Answer : Dose-dependent assays with stress-inducing agents (e.g., arsenite) are employed. For example, in canine retinal pigment epithelial (RPE) cells, Hsp70 expression is quantified via flow cytometry using anti-Hsp70 antibodies, while HSF1 activation is validated via luciferase reporter systems under the Hsp40 promoter . Control groups (e.g., unstressed cells or non-target cell lines like MSECK keratinocytes) ensure specificity .
Advanced Research Questions
Q. How can contradictory structural data for leucinostatins (e.g., stereochemical discrepancies) be resolved?
- Methodological Answer : Integrate synthetic chemistry with biosynthetic insights. For instance, asymmetric total synthesis of Leucinostatin A revealed its structure as an epimer of prior reports, resolved via NMR and X-ray crystallography . For Leucinostatin B, cross-referencing RNA-seq data from Purpureocillium lilacinum with biosynthetic gene clusters (e.g., lcs cluster) clarifies modifications like N-methylation patterns .
Q. What experimental designs validate the role of Leucinostatin B as a co-inducer of Hsp70 via HSF1 activation?
- Methodological Answer : Dual approaches are critical:
- Reporter Systems : Use RPE cells transfected with HSF1-driven luciferase constructs. Measure luminescence after co-treatment with sub-toxic arsenite (30–40 μM) and Leucinostatin B (1–5 μg/mL) .
- Knockdown Controls : siRNA-mediated HSF1 silencing in RPE cells followed by qRT-PCR analysis of HSPA1A (Hsp70) expression confirms pathway specificity .
Q. How can researchers optimize Leucinostatin B concentrations for in vitro studies without inducing cytotoxicity?
- Methodological Answer : Perform dose-response curves in target cell lines (e.g., RPE cells) using MTT/ATP assays to determine the IC₅₀. For Hsp70 co-induction, sub-cytotoxic doses (1–2 μg/mL) are effective when combined with stress agents like arsenite . Parallel transcriptome-wide analysis (e.g., RNA-seq) identifies off-target effects at higher concentrations .
Q. What strategies are used to investigate the biosynthetic regulation of Leucinostatin B in fungi?
- Methodological Answer : Genome mining of Purpureocillium lilacinum identifies the lcs cluster, validated via gene knockout (Δlcs mutants) and complementation assays . RNA-seq in leucinostatin-inducing media reveals expression levels (FPKM) of flanking genes, while qRT-PCR tracks temporal expression of lcs genes (e.g., lcsA, lcsD) . LC-MS profiles of culture extracts confirm product absence/presence in mutants .
Q. How should researchers address batch-to-batch variability in Leucinostatin B production from fungal cultures?
- Methodological Answer : Standardize fermentation conditions (pH, temperature, carbon/nitrogen sources) and use HPLC-DAD to quantify Leucinostatin B yields. Statistical tools like ANOVA identify significant variability sources, while RNA-seq of high- vs. low-yield batches links metabolic flux (e.g., acetyl-CoA levels) to leucinostatin synthesis .
Q. Data Analysis & Interpretation
Q. How can conflicting bioactivity data (e.g., antitumor vs. cytotoxic effects) be reconciled in Leucinostatin B studies?
- Methodological Answer : Context-dependent factors (e.g., cell type, stress conditions) must be controlled. For example, Leucinostatin A’s antitumor activity in prostate cancer-stromal co-cultures depends on insulin-like growth factor (IGF) downregulation, absent in monocultures . Use RNAi to silence stromal-derived factors and isolate Leucinostatin B’s direct effects.
Q. What statistical methods are recommended for analyzing omics data in leucinostatin research?
- Methodological Answer : Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to RNA-seq datasets to minimize Type I errors during differential expression analysis . For pathway enrichment, tools like DAVID or GSEA prioritize HSF1/HSP70-related pathways, validated via Western blot .
Propriétés
Formule moléculaire |
C61H109N11O13 |
---|---|
Poids moléculaire |
1204.6 g/mol |
Nom IUPAC |
(2S,4S)-N-[(2S,4S)-6-hydroxy-1-[[(2S,3R)-3-hydroxy-4-methyl-1-[[2-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[2-methyl-1-[[2-methyl-1-[[3-[[(2S)-1-(methylamino)propan-2-yl]amino]-3-oxopropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H109N11O13/c1-20-37(9)22-23-48(76)72-33-39(11)30-46(72)54(81)66-45(29-38(10)28-42(74)31-41(73)21-2)52(79)68-49(50(77)36(7)8)55(82)70-60(15,16)57(84)67-43(26-34(3)4)51(78)65-44(27-35(5)6)53(80)69-61(17,18)58(85)71-59(13,14)56(83)63-25-24-47(75)64-40(12)32-62-19/h22-23,34-40,42-46,49-50,62,74,77H,20-21,24-33H2,1-19H3,(H,63,83)(H,64,75)(H,65,78)(H,66,81)(H,67,84)(H,68,79)(H,69,80)(H,70,82)(H,71,85)/b23-22+/t37-,38+,39-,40-,42?,43-,44-,45-,46-,49-,50+/m0/s1 |
Clé InChI |
JLDCSWRYRVBFRU-GVWIJYOFSA-N |
SMILES isomérique |
CC[C@H](C)/C=C/C(=O)N1C[C@H](C[C@H]1C(=O)N[C@@H](C[C@H](C)CC(CC(=O)CC)O)C(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)N[C@@H](C)CNC)C |
SMILES canonique |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |
Synonymes |
leucinostatin B paecilotoxin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.